Tetrapropylphosphanium chloride
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Overview
Description
Tetrapropylphosphanium chloride is a quaternary phosphonium salt with the chemical formula ( \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ). This compound belongs to the family of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as tetrapropylphosphanium hydroxide or tetrapropylphosphanium alkoxides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines or other lower oxidation state phosphorus compounds
Scientific Research Applications
Tetrapropylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of ionic liquids, which are employed as solvents in green chemistry applications
Mechanism of Action
The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Tetrabutylphosphanium Chloride: Similar in structure but with butyl groups instead of propyl groups.
Tetramethylphosphanium Chloride: Contains methyl groups, leading to different physical and chemical properties.
Tetraethylphosphanium Chloride: Contains ethyl groups, offering a balance between the properties of tetramethyl and tetrabutyl derivatives.
Uniqueness: Tetrapropylphosphanium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications where moderate solubility and reactivity are required .
Properties
CAS No. |
60931-61-5 |
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Molecular Formula |
C12H28ClP |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
tetrapropylphosphanium;chloride |
InChI |
InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QBAUHKSMFOSSGE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](CCC)(CCC)CCC.[Cl-] |
Origin of Product |
United States |
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